C3-Fluorination in the 6-Nitroindazole Scaffold Confers Distinct NOS Inhibitory Profile Compared to Unsubstituted 6-Nitroindazole
6-Nitroindazole (CAS 7597-18-4) is an established inhibitor of nitric oxide synthase (NOS) isoforms, with reported IC50 values of 40 μM against constitutive bovine brain NOS and 56 μM against inducible murine macrophage NOS [1]. The introduction of a fluorine atom at the C3 position in 3-fluoro-6-nitro-1H-indazole (CAS 1346549-19-6) modifies the electronic environment of the indazole NH and alters the inhibitor's planarity—a critical determinant of NOS binding affinity as demonstrated by crystallographic studies showing that high-affinity nitroindazole inhibitors bind in a planar conformation to the NOS active site, while weaker inhibitors exhibit nonplanar geometries [2]. C3-Fluorination directly influences this planarity and hydrogen-bonding capacity, thereby differentiating 3-fluoro-6-nitro-1H-indazole from unsubstituted 6-nitroindazole in NOS-targeting applications.
| Evidence Dimension | NOS Inhibitory Activity (Constitutive Bovine Brain NOS) |
|---|---|
| Target Compound Data | No direct IC50 data available; inferred to differ from 6-nitroindazole based on C3-substitution effects on inhibitor planarity and binding conformation [2] |
| Comparator Or Baseline | 6-Nitroindazole: IC50 = 40 μM (bovine brain constitutive NOS); Ki = not reported for this isoform [1] |
| Quantified Difference | Not quantified for target compound; difference inferred from structural-activity relationship (SAR) principles governing nitroindazole-NOS binding [2] |
| Conditions | Citrulline formation assay; Ca2+-calmodulin-dependent NOS from bovine brain; reversible inhibition [1] |
Why This Matters
C3-fluorination alters the planarity and hydrogen-bonding geometry of the indazole scaffold, which crystallographic studies identify as key determinants of NOS binding affinity—rendering 3-fluoro-6-nitro-1H-indazole a mechanistically distinct alternative to 6-nitroindazole for NOS inhibitor development.
- [1] Wolff, D.J., et al. (1994). The Inhibition of the Constitutive and Inducible Nitric-Oxide Synthase Isoforms by Indazole Agents. Archives of Biochemistry and Biophysics, 311(2), 300-306. View Source
- [2] Rosenfeld, R.J., Garcin, E.D., Panda, K., et al. (2002). Conformational Changes in Nitric Oxide Synthases Induced by Chlorzoxazone and Nitroindazoles: Crystallographic and Computational Analyses of Inhibitor Potency. Biochemistry, 41(47), 13915-13925. View Source
